![molecular formula C13H16F3NO2 B1460950 2,2,2-Trifluoroethyl 2-isopropyl-6-methylphenylcarbamate CAS No. 1087798-22-8](/img/structure/B1460950.png)
2,2,2-Trifluoroethyl 2-isopropyl-6-methylphenylcarbamate
Overview
Description
“2,2,2-Trifluoroethyl 2-isopropyl-6-methylphenylcarbamate” is a chemical compound with the CAS Number: 1087798-22-8 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C13H16F3NO2 . The InChI Code is 1S/C13H16F3NO2/c1-8(2)10-6-4-5-9(3)11(10)17-12(18)19-7-13(14,15)16/h4-6,8H,7H2,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.27 . It is a powder at room temperature .Scientific Research Applications
Organic Synthesis
The compound is involved in various organic synthesis reactions . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds . N-2,2,2-trifluoroethylisatin ketimines, which are similar to the compound , have received the attention of many chemists since they were first developed as fluorine-containing synthons .
Drug Development
Fluorine-containing organic compounds, including the one , are extremely widely used in the field of new drug development . The introduction of trifluoromethyl (CF3), an important fluorine-containing group, into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
Bioactive Molecules
Trifluoromethyl is widely found in a variety of bioactive molecules and lead compound structures, with protease inhibition, anticancer, anti-tumor, anti-HIV, and other activities .
Pharmaceutical Testing
The compound is used for pharmaceutical testing . High-quality reference standards are important for accurate results .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methyl-6-propan-2-ylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-8(2)10-6-4-5-9(3)11(10)17-12(18)19-7-13(14,15)16/h4-6,8H,7H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCMMNNWMOBQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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